molecular formula C9H8O3 B1605575 1,3-Benzodioxol-5-ylacetaldehyde CAS No. 6543-34-6

1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575
CAS No.: 6543-34-6
M. Wt: 164.16 g/mol
InChI Key: RRMZTAWQQFJQHL-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylacetaldehyde is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

  • Glycerol Conversion : Glycerol's acid-catalyzed condensation with benzaldehyde to form [1,3]dioxan-5-ols showcases the role of similar compounds in synthesizing potential novel platform chemicals from renewable materials, with [1,3]dioxan-5-ols being precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
  • Photoredox Catalysis : The merging of photoredox catalysis with organocatalysis for the direct asymmetric alkylation of aldehydes is another area where compounds with structural similarities to 1,3-Benzodioxol-5-ylacetaldehyde could be applied, demonstrating a broadly applicable method for previously elusive alkylation reactions (Nicewicz & MacMillan, 2008).

Material Science

  • Metal-Organic Frameworks (MOFs) : Research on size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites suggests the potential utility of similar compounds in facilitating transformations within MOFs, achieving high conversion yields for specific substrates (Horike, Dincǎ, Tamaki, & Long, 2008).

Chemical Synthesis

  • Synthesis of Benzothiophene Derivatives : Novel approaches to benzothiophene derivatives from 2-mercaptobenzaldehydes or ketones showcase the critical role of catalysis and synthetic strategies in the development of new chemical entities, highlighting the potential application areas for compounds like this compound (Gabriele et al., 2011).

Pharmacological Research

  • Antiproliferative Activity : The study on neighbouring-group participation in the reactivity of acyclic and cyclic salicyl-derived O,O-acetals with 5-fluorouracil against breast cancer cells indicates the relevance of structural analogs of this compound in medicinal chemistry for developing novel therapeutics (Saniger et al., 2003).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMZTAWQQFJQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296095
Record name 1,3-benzodioxol-5-ylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-34-6
Record name NSC107645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxol-5-ylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-benzo[1,3]dioxol-5-yl-ethanol (Intermediate D2) (1 g; 6.0 mmol) in dichloromethane (40 mL) was treated with the Dess-Martin periodinane (commercially available from Lancaster) (2.65 g, 6.25 mmol) at rt for 2 h. Silica gel was added to the mixture and the solvent was removed under vacuum. The solids were placed onto a column of silica gel and the product was eluted with a mixture of ether:hexanes to give benzo[1,3]dioxol-5-yl-acetaldehyde (Intermediate D3) 0.75 g.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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40 mL
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Synthesis routes and methods II

Procedure details

2.08 g of methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide was dissolved in 20 ml. of 1,2-dimethoxyethane, and with the addition of 1.71 g of cupric chloride dihydrate, the solution was refluxed for 15 minutes. The solvent was removed by evaporation at reduced pressure, and 50 ml. of methylene chloride was added. The insoluble water was removed by filtration. The filtrate was concentrated at reduced pressure, and subjected to column chromatography (silica gel, benzene) to give 722 mg of (3,4-methylenedioxyphenyl)acetaldehyde in a yield of 45%.
Name
methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide
Quantity
2.08 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride dihydrate
Quantity
1.71 g
Type
reactant
Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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